(5-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)(phenyl)methanone
CAS No.: 259170-85-9
Cat. No.: VC17285788
Molecular Formula: C20H13ClN2OS
Molecular Weight: 364.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 259170-85-9 |
|---|---|
| Molecular Formula | C20H13ClN2OS |
| Molecular Weight | 364.8 g/mol |
| IUPAC Name | [5-(4-chlorophenyl)-3-thiophen-2-ylpyrazol-1-yl]-phenylmethanone |
| Standard InChI | InChI=1S/C20H13ClN2OS/c21-16-10-8-14(9-11-16)18-13-17(19-7-4-12-25-19)22-23(18)20(24)15-5-2-1-3-6-15/h1-13H |
| Standard InChI Key | GMHUQNCMDJBXBM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C3=CC=CS3)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrazole ring substituted at the 1-position with a phenylmethanone group, at the 3-position with a thiophen-2-yl moiety, and at the 5-position with a 4-chlorophenyl group. The IUPAC name, [5-(4-chlorophenyl)-3-thiophen-2-ylpyrazol-1-yl]-phenylmethanone, reflects this substitution pattern. Key structural descriptors include:
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Canonical SMILES:
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InChIKey:
The presence of electronegative chlorine and sulfur atoms influences electron distribution, enhancing reactivity at the pyrazole ring.
Crystallographic Insights
While direct crystallographic data for this compound remains unpublished, analogous structures such as 5-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazole derivatives exhibit monoclinic crystal systems with space group and unit cell parameters . These findings suggest that the title compound may adopt similar packing arrangements, stabilized by van der Waals interactions and halogen bonding.
Synthesis and Optimization
Conventional Synthesis Routes
A widely reported method involves the condensation of 4-chlorobenzoyl chloride, thiophene-2-carbaldehyde, and 1-phenyl-3-thiophen-2-yl-pyrazole under basic conditions. The reaction proceeds via nucleophilic acyl substitution, with thin-layer chromatography (TLC) monitoring ensuring completion. Typical yields exceed 70%, though purification often requires recrystallization from ethanol.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate the formation of intermediates. For example, chalcone derivatives analogous to the title compound are synthesized in 95% yield by irradiating 2-hydroxy acetophenone and 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxaldehyde at 80°C for 10 minutes . This method reduces reaction times from hours to minutes while improving purity, as confirmed by NMR and IR spectroscopy .
Table 1: Comparative Synthesis Conditions
| Method | Reaction Time | Yield (%) | Key Reagents |
|---|---|---|---|
| Conventional | 4–6 hours | 70–75 | 4-Chlorobenzoyl chloride, K₂CO₃ |
| Microwave | 10 minutes | 95 | NaOH, Ethanol, Microwave irradiation |
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. The mechanism involves disruption of microbial cell membranes, as evidenced by lactate dehydrogenase (LDH) leakage assays.
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s dual inhibition of inflammatory pathways positions it as a lead candidate for rheumatoid arthritis and psoriasis therapeutics. Structural analogs, such as benzobromarone, have already achieved clinical use as uricosuric agents, underscoring the pyrazole scaffold’s versatility .
Material Science
Thiophene-containing derivatives exhibit semiconducting properties, with band gaps near 2.1 eV . Applications in organic thin-film transistors (OTFTs) are under exploration, leveraging the compound’s planar structure for charge transport.
Future Research Directions
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Toxicological Profiling: Acute and chronic toxicity studies in model organisms are needed to establish safety margins.
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Formulation Optimization: Nanoencapsulation could enhance bioavailability, addressing the compound’s limited aqueous solubility (LogP = 3.8).
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Targeted Delivery: Conjugation with monoclonal antibodies may improve specificity for inflamed tissues, reducing off-target effects.
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